Spectroscopic characterization of sodium pyrazin-2-olate
Spectroscopic characterization of sodium pyrazin-2-olate
An In-Depth Technical Guide to the Spectroscopic Characterization of Sodium Pyrazin-2-olate
Authored by: A Senior Application Scientist
Abstract
This technical guide offers a comprehensive exploration of the essential spectroscopic techniques for the structural elucidation and characterization of sodium pyrazin-2-olate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural outlines to provide an in-depth analysis of the principles and causality behind the experimental choices in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS). By integrating foundational principles with field-proven insights, this guide establishes a self-validating framework for the unambiguous identification and purity assessment of this pharmaceutically relevant heterocyclic compound.
Foundational Principles: Structure and Synthesis
Sodium pyrazin-2-olate is the sodium salt of its tautomer, pyrazin-2(1H)-one. The molecule consists of a pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, deprotonated at the C2-hydroxyl group. This deprotonation results in an anionic olate, which significantly influences the electronic distribution within the aromatic ring and, consequently, its spectroscopic properties.
The synthesis of sodium pyrazin-2-olate is typically achieved through a straightforward acid-base reaction. The precursor, pyrazin-2-ol (or pyrazin-2(1H)-one), is treated with a stoichiometric amount of a sodium base, such as sodium hydroxide or sodium methoxide, in an appropriate solvent like methanol or ethanol.[1] The subsequent removal of the solvent yields the sodium salt. The purity of the synthesized salt is paramount for accurate spectroscopic analysis, as residual starting material, base, or solvent can introduce confounding signals.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-Nuclear Approach
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and the chemical environment of specific nuclei. For sodium pyrazin-2-olate, a multi-nuclear approach (¹H, ¹³C, and ²³Na) provides a comprehensive and definitive characterization.
¹H and ¹³C NMR: Mapping the Aromatic Core
The formation of the olate anion from pyrazin-2(1H)-one results in a significant change in the electronic environment of the pyrazine ring. The negative charge on the oxygen atom increases the electron density of the ring through resonance, leading to a characteristic shielding effect (an upfield shift to lower ppm values) on the ring protons and carbons compared to the neutral pyrazinone precursor.
Predicted ¹H and ¹³C NMR Data (in DMSO-d₆):
| Nucleus | Atom Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale & Notes |
| ¹H | H-3 | 7.6 - 7.8 | Singlet | Deshielded by the adjacent N1 atom but shielded by the resonance from the olate. |
| H-5 | 7.9 - 8.1 | Doublet | Deshielded by the adjacent N4 atom. | |
| H-6 | 7.8 - 8.0 | Doublet | Coupled to H-5. | |
| ¹³C | C-2 | 160 - 165 | - | Highly deshielded due to the direct attachment of the electronegative oxygen atom. |
| C-3 | 128 - 133 | - | Shielded relative to unsubstituted pyrazine due to resonance from the olate. | |
| C-5 | 135 - 140 | - | Influenced by the N4 atom. | |
| C-6 | 132 - 137 | - | Influenced by the N1 atom. |
Note: Predicted values are based on analysis of related pyrazine derivatives.[2][3][4][5]
²³Na NMR: Probing the Cationic Environment
While less common for routine organic characterization, ²³Na NMR is a valuable technique for studying the environment of the sodium cation.[6] As a quadrupolar nucleus (spin I = 3/2), the line width of the ²³Na signal is highly sensitive to the symmetry of the electric field gradient around the nucleus. A sharp signal indicates a highly symmetric environment (e.g., a fully solvated Na⁺ ion), whereas a broad signal suggests a less symmetric environment, such as in a tight ion pair or a solid state with restricted motion. The chemical shift provides information about the electronic environment and coordination.[7][8][9]
Expected ²³Na NMR Data:
-
Chemical Shift: Typically observed in a range of +10 to -20 ppm relative to a reference of aqueous NaCl.[6]
-
Line Width: The line width will be dependent on the solvent and the degree of ion pairing. In a coordinating solvent like DMSO, a relatively narrow line is expected.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 10-20 mg of high-purity sodium pyrazin-2-olate and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in an NMR tube.[10] Ensure the sample is fully dissolved.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a spectral width of ~16 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans (16-64) to achieve a good signal-to-noise ratio.[11]
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A greater number of scans will be required due to the lower natural abundance of ¹³C.
-
²³Na NMR Acquisition: Tune the spectrometer to the ²³Na frequency. Acquire the spectrum with a single-pulse experiment. The spectral width should be set appropriately (e.g., ~100 ppm).
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C) or an external standard (for ²³Na).
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule. The key diagnostic feature in the IR spectrum of sodium pyrazin-2-olate is the absence of bands associated with the pyrazin-2(1H)-one tautomer. Specifically, the N-H stretching vibration (typically around 3100-3000 cm⁻¹) and the C=O stretching vibration (around 1650-1690 cm⁻¹) of the pyrazinone form will be absent. Instead, the spectrum will be dominated by vibrations of the aromatic ring and the C-O single bond of the olate.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Notes |
| 3100 - 3000 | Aromatic C-H Stretch | Typically weak to medium intensity.[12] |
| 1600 - 1450 | Aromatic C=N & C=C Stretch | Multiple strong to medium bands characteristic of the heterocyclic aromatic ring.[13] |
| 1250 - 1150 | Aromatic C-O Stretch | A strong band indicative of the olate C-O bond. |
| Below 1000 | C-H Bending (Out-of-Plane) | Pattern can be indicative of the substitution on the ring. |
Experimental Protocol: IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation: Grind 1-2 mg of dry sodium pyrazin-2-olate with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Background Subtraction: Record a background spectrum of the empty sample compartment.
-
Sample Spectrum: Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹. The background spectrum is automatically subtracted by the instrument software.
UV-Visible Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyrazine ring is a chromophore that exhibits characteristic π → π* and n → π* transitions. The formation of the sodium salt and the resulting olate structure, with its non-bonding electrons and extended conjugation, will influence the energy of these transitions and thus the absorption maxima (λmax).
-
π → π Transitions:* These are typically high-energy, high-intensity absorptions. For pyrazine, these occur around 260 nm.[14] The extended conjugation in the olate may cause a bathochromic (red) shift to a longer wavelength.
-
n → π Transitions:* These involve the promotion of a non-bonding electron (from the nitrogen lone pairs) to an anti-bonding π* orbital. These are lower energy, lower intensity transitions, often appearing as a shoulder on the main π → π* peak, typically above 300 nm.[14]
The position of λmax can be sensitive to the solvent polarity. Polar solvents can stabilize the ground state more than the excited state, leading to a hypsochromic (blue) shift.
Expected UV-Vis Absorption Data (in Ethanol):
| Transition | Expected λmax (nm) | Notes |
| π → π | ~260 - 280 | High molar absorptivity. |
| n → π | ~310 - 330 | Low molar absorptivity, may appear as a shoulder. |
Experimental Protocol: UV-Vis Spectroscopy
-
Solution Preparation: Prepare a stock solution of sodium pyrazin-2-olate of a known concentration in a UV-grade solvent (e.g., ethanol, water).
-
Serial Dilution: Perform serial dilutions to obtain a solution with an absorbance in the optimal range (0.1 - 1.0 AU).
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.
-
Sample Measurement: Rinse and fill the cuvette with the sample solution and record the absorption spectrum over a range of approximately 200-400 nm.
Mass Spectrometry: Confirming Molecular Weight
Mass spectrometry is a destructive technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and fragmentation patterns. For an ionic compound like sodium pyrazin-2-olate, electrospray ionization (ESI) is the preferred technique.
-
Negative Ion Mode (ESI-): This mode is ideal for detecting the pyrazin-2-olate anion. The expected peak will correspond to the mass of the anion (C₄H₃N₂O⁻).
-
Expected m/z: 95.02
-
-
Positive Ion Mode (ESI+): This mode will detect the sodium cation (Na⁺) at m/z 22.99. It may also show adducts, such as [2M + Na]⁺ where M is the neutral pyrazin-2-ol molecule, or clusters involving the salt.
Experimental Protocol: Mass Spectrometry (ESI)
-
Sample Preparation: Prepare a dilute solution (e.g., 1-10 µg/mL) of the sample in a suitable solvent, typically a mixture of methanol or acetonitrile and water.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire spectra in both positive and negative ion modes over an appropriate mass range (e.g., m/z 50-500).[15]
Conclusion
The comprehensive characterization of sodium pyrazin-2-olate is reliably achieved through the synergistic application of NMR, IR, UV-Vis, and mass spectrometry. Each technique provides a unique and essential piece of the structural puzzle. ¹H and ¹³C NMR confirm the carbon-hydrogen framework, ²³Na NMR probes the ionic environment, IR spectroscopy validates the presence of key functional groups and the absence of the tautomeric precursor, UV-Vis spectroscopy elucidates the electronic properties, and mass spectrometry confirms the molecular weight of the constituent ions. Together, these methods provide a self-validating system, ensuring the unambiguous identification and quality assessment of sodium pyrazin-2-olate for its application in research and development.
References
-
Structure-Activity Relationship and Antitumor Activity of 1,4-Pyrazine-Containing Inhibitors of Histone Acetyltransferases P300/CBP. (2022). PMC. [Link]
-
(23Na) Sodium NMR. University of Ottawa. [Link]
-
A High-Resolution Solid-State 23 Na NMR Study of Sodium Complexes. ResearchGate. [Link]
-
Supporting Information for Diels-Alder Reaction. The Royal Society of Chemistry. [Link]
-
Solvation of sodium ions studied by 23 Na nuclear magnetic resonance. Taylor & Francis Online. [Link]
-
Sodium-23 Nuclear Magnetic Resonance Spectroscopy. Scilit. [Link]
-
1,2-Dihydropyrazin-2-one. PubChem. [Link]
-
Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. PMC. [Link]
-
Pyrazine derivatives evaluated. Science.gov. [Link]
-
Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. (2017). Hilaris. [Link]
-
Derivatives of Pyrazinecarboxylic Acid: 1H, 13C and 15N NMR Spectroscopic Investigations. Wiley Online Library. [Link]
-
SYNTHESIS CHARECTERIZATION OF PYRAZINEAMIDE AND ITS ACETYLCOLINESTERASE INIHIBITION ASSAY. JConsort. [Link]
-
Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Semantic Scholar. [Link]
-
Spectral, thermal, antimicrobial studies for silver(I) complexes of pyrazolone derivatives. Springer. [Link]
-
Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. PMC. [Link]
-
Analysis of the FTIR spectrum of pyrazine using evolutionary algorithms. ResearchGate. [Link]
-
Table 2 . 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. ResearchGate. [Link]
-
Quantitative Elemental Analysis of Sodium( 23 Na) by NMR Spectroscopy. Semantic Scholar. [Link]
-
Mass spectra of pyrazino- and piperazinoindole derivatives. R Discovery. [Link]
-
Electronic Structure and Solvent Effects on Vibronic Spectra of Aromatic Heterocyclic Molecules. Montana State University. [Link]
-
13C NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
Optical appearance and UV–vis absorption spectra. ResearchGate. [Link]
-
Pyrazine Mass Spectrum. NIST WebBook. [Link]
-
2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. PMC. [Link]
-
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC. [Link]
-
New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS-CoV-2. PMC. [Link]
-
Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI. [Link]
-
1 H NMR and 13 C NMR spectra of pyrazine substituted phosphonium salt. ResearchGate. [Link]
-
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. Semantic Scholar. [Link]
-
Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Visnav. [Link]
-
Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. PMC. [Link]
-
UV-VIS spectra for pyridazine, pyrimidine and pyrazine. ResearchGate. [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
Sources
- 1. 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationship and Antitumor Activity of 1,4-Pyrazine-Containing Inhibitors of Histone Acetyltransferases P300/CBP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Derivatives of pyrazinecarboxylic acid: 1H, 13C and 15N NMR spectroscopic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (23Na) Sodium NMR [chem.ch.huji.ac.il]
- 7. researchgate.net [researchgate.net]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. scilit.com [scilit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. jconsortium.com [jconsortium.com]
- 13. researchgate.net [researchgate.net]
- 14. chemistry.montana.edu [chemistry.montana.edu]
- 15. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
